molecular formula C18H20ClN3O3 B2773692 5-Chloro-2-{[1-(4-ethoxybenzoyl)piperidin-4-yl]oxy}pyrimidine CAS No. 2380141-97-7

5-Chloro-2-{[1-(4-ethoxybenzoyl)piperidin-4-yl]oxy}pyrimidine

Cat. No.: B2773692
CAS No.: 2380141-97-7
M. Wt: 361.83
InChI Key: MBJCESYAZCKVCN-UHFFFAOYSA-N
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Description

5-Chloro-2-{[1-(4-ethoxybenzoyl)piperidin-4-yl]oxy}pyrimidine is a complex organic compound with the molecular formula C17H19ClN2O3. This compound is known for its unique structural features, which include a chloropyrimidine moiety, a piperidine ring, and an ethoxyphenyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-{[1-(4-ethoxybenzoyl)piperidin-4-yl]oxy}pyrimidine typically involves multiple steps. One common method includes the reaction of 5-chloropyrimidine-2-ol with piperidine under specific conditions to form the intermediate compound. This intermediate is then reacted with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-{[1-(4-ethoxybenzoyl)piperidin-4-yl]oxy}pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the chloropyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-Chloro-2-{[1-(4-ethoxybenzoyl)piperidin-4-yl]oxy}pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-2-{[1-(4-ethoxybenzoyl)piperidin-4-yl]oxy}pyrimidine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Known for its use in organic synthesis and as a precursor for other compounds.

    4,4’-Difluorobenzophenone: Used in the production of high-performance polymers like PEEK.

Uniqueness

What sets 5-Chloro-2-{[1-(4-ethoxybenzoyl)piperidin-4-yl]oxy}pyrimidine apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structural complexity allows for diverse interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-(4-ethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O3/c1-2-24-15-5-3-13(4-6-15)17(23)22-9-7-16(8-10-22)25-18-20-11-14(19)12-21-18/h3-6,11-12,16H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBJCESYAZCKVCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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